(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromophenyl group and a morpholinofuran moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-morpholinofuran-2-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated ketones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action for (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through mechanisms like inhibition or activation. The presence of the bromophenyl and morpholinofuran groups may enhance its binding affinity and specificity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
- (E)-1-(4-fluorophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
- (E)-1-(4-methylphenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (E)-1-(4-bromophenyl)-3-(5-morpholinofuran-2-yl)prop-2-en-1-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-3-1-13(2-4-14)16(20)7-5-15-6-8-17(22-15)19-9-11-21-12-10-19/h1-8H,9-12H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZMLPXZOUHUOQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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